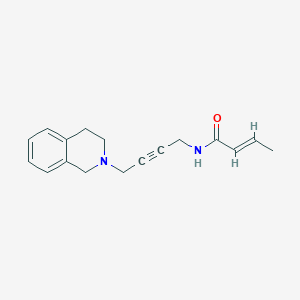
(E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)but-2-enamide, commonly referred to as (E)-N-(4-DHIQ-2(1H)-yl)but-2-enamide, is an organic compound and a type of isoquinoline derivative. It is a colorless solid that is soluble in organic solvents. The compound has been studied extensively in recent years due to its potential applications in various fields, such as medicine, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
(E)-N-(4-DHIQ-2(1H)-yl)but-2-enamide has been studied extensively in recent years due to its potential applications in various fields, such as medicine, biochemistry, and pharmacology. For example, the compound has been investigated for its potential use as a novel anticonvulsant agent. Additionally, it has been studied for its ability to modulate the activity of the serotonin transporter, which is important for regulating serotonin levels in the brain. Other potential applications include its use as an anti-inflammatory agent, an antioxidant, and a neuroprotective agent.
Mecanismo De Acción
The exact mechanism of action of (E)-N-(4-DHIQ-2(1H)-yl)but-2-enamide is not fully understood. However, it is believed that the compound acts as an agonist of the serotonin transporter, which is responsible for regulating serotonin levels in the brain. Additionally, it is thought to interact with other neurotransmitters, such as dopamine, acetylcholine, and gamma-aminobutyric acid (GABA), to modulate their activity.
Biochemical and Physiological Effects
(E)-N-(4-DHIQ-2(1H)-yl)but-2-enamide has been studied for its potential effects on the biochemical and physiological processes in the body. For example, it has been found to modulate the activity of the serotonin transporter, which is important for regulating serotonin levels in the brain. Additionally, it has been investigated for its potential anti-inflammatory, antioxidant, and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-N-(4-DHIQ-2(1H)-yl)but-2-enamide is a relatively easy compound to synthesize, making it a suitable candidate for laboratory experiments. Additionally, the compound is relatively stable and can be stored for extended periods of time without significant degradation. However, the compound is not widely commercially available, and therefore must be synthesized in the laboratory. Furthermore, the exact mechanism of action of the compound is not fully understood, making it difficult to predict its effects on biochemical and physiological processes.
Direcciones Futuras
The potential applications of (E)-N-(4-DHIQ-2(1H)-yl)but-2-enamide are numerous, and there are many areas of research that could be explored in the future. For example, further studies could be conducted to investigate the compound’s potential as an anticonvulsant agent, its ability to modulate the activity of other neurotransmitters, its anti-inflammatory, antioxidant, and neuroprotective effects, and its potential applications in the treatment of various diseases. Additionally, further research could be conducted to better understand the exact mechanism of action of the compound.
Métodos De Síntesis
The synthesis of (E)-N-(4-DHIQ-2(1H)-yl)but-2-enamide is achieved through a three-step process. First, the amino group of 4-amino-3,4-dihydroisoquinoline is reacted with 2-butyne-1-ol in the presence of a base (such as sodium hydroxide) to form the intermediate product, 4-(3,4-dihydroisoquinoline-2(1H)-yl)but-2-yn-1-ol. This intermediate product is then reacted with a strong acid (such as hydrochloric acid) to form the final product, (E)-N-(4-DHIQ-2(1H)-yl)but-2-enamide.
Propiedades
IUPAC Name |
(E)-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-2-7-17(20)18-11-5-6-12-19-13-10-15-8-3-4-9-16(15)14-19/h2-4,7-9H,10-14H2,1H3,(H,18,20)/b7-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKYUMLVZQAWSN-FARCUNLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCC#CCN1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NCC#CCN1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(dimethylamino)but-2-yn-1-yl]-4-(trifluoromethoxy)benzamide](/img/structure/B6504373.png)
![1-benzyl-3-[4-(dimethylamino)but-2-yn-1-yl]urea](/img/structure/B6504377.png)
![3-chloro-N-[4-(dimethylamino)but-2-yn-1-yl]benzene-1-sulfonamide](/img/structure/B6504378.png)
![N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}-2,2-dimethylpropanamide](/img/structure/B6504386.png)
![N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}cyclohex-3-ene-1-carboxamide](/img/structure/B6504392.png)
![4-chloro-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide](/img/structure/B6504405.png)
![2-(4-fluorophenyl)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]acetamide](/img/structure/B6504417.png)
![N-[4-(azepan-1-yl)but-2-yn-1-yl]-3,4-difluorobenzamide](/img/structure/B6504425.png)
![1-[4-(morpholin-4-yl)but-2-yn-1-yl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6504436.png)
![2,4-dimethoxy-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzamide](/img/structure/B6504451.png)
![5-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B6504461.png)
![5-chloro-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]thiophene-2-carboxamide](/img/structure/B6504464.png)
![1-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]-3-(thiophen-2-yl)urea](/img/structure/B6504469.png)
![N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6504473.png)